3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine 3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16770798
InChI: InChI=1S/C8H10N4S/c1-6-10-8(12-11-6)9-5-7-3-2-4-13-7/h2-4H,5H2,1H3,(H2,9,10,11,12)
SMILES:
Molecular Formula: C8H10N4S
Molecular Weight: 194.26 g/mol

3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine

CAS No.:

Cat. No.: VC16770798

Molecular Formula: C8H10N4S

Molecular Weight: 194.26 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine -

Specification

Molecular Formula C8H10N4S
Molecular Weight 194.26 g/mol
IUPAC Name 5-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C8H10N4S/c1-6-10-8(12-11-6)9-5-7-3-2-4-13-7/h2-4H,5H2,1H3,(H2,9,10,11,12)
Standard InChI Key ZBQJQQQHMYXXNI-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=NN1)NCC2=CC=CS2

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound belongs to the 1,2,4-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms. Its structure includes:

  • A 1,2,4-triazol-5-amine backbone with a methyl group at position 3.

  • An N-(thiophen-2-ylmethyl) substituent, where a thiophene ring (a five-membered sulfur-containing heterocycle) is attached via a methylene bridge to the triazole’s amine group.

Molecular Formula: C8H10N4S\text{C}_8\text{H}_{10}\text{N}_4\text{S}
Molecular Weight: 210.26 g/mol (calculated based on analogous structures ).

Structural Analogues and Tautomerism

Studies on similar 1,2,4-triazole derivatives reveal significant tautomeric behavior. For example, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides exhibit annular prototropic tautomerism, where proton shifts between nitrogen atoms alter the electronic structure . In 3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine, tautomerism is likely restricted due to the methyl group’s steric and electronic effects, stabilizing the 1H-tautomer .

Synthetic Methodologies

Pathway Design

Two primary strategies emerge from analogous syntheses:

  • Nucleophilic Ring-Opening and Cyclization:

    • Starting materials: Succinic anhydride derivatives and aminoguanidine hydrochloride.

    • Step 1: Formation of N-guanidinosuccinimide intermediates under acidic conditions .

    • Step 2: Microwave-assisted reaction with thiophen-2-ylmethylamine to induce cyclization into the triazole core .

  • Multi-Component Mannich Reactions:

    • Combines 5-amino-1H-1,2,4-triazole, formaldehyde, and thiophen-2-ylmethylamine in a one-pot reaction .

    • Yields: ~60–75% for similar triazole-thiophene hybrids .

Optimization Challenges

  • Amine Reactivity: Aliphatic amines (e.g., thiophen-2-ylmethylamine) require microwave irradiation to overcome lower nucleophilicity compared to aromatic amines .

  • Byproduct Formation: Competing reactions may generate sulfonamide or hydrazine derivatives, necessitating chromatographic purification .

Structural Characterization

Spectroscopic Data

IR Spectroscopy:

  • ν(N-H)\nu(\text{N-H}): 3350–3280 cm1^{-1} (amine stretch) .

  • ν(C=N)\nu(\text{C=N}): 1600–1580 cm1^{-1} (triazole ring) .

NMR Spectroscopy:

  • 1H^1\text{H} NMR (DMSO-d6_6):

    • δ 2.45 (s, 3H, CH3_3)

    • δ 4.70 (s, 2H, CH2_2-thiophene)

    • δ 6.90–7.40 (m, 3H, thiophene-H) .

  • 13C^{13}\text{C} NMR:

    • δ 155.2 (C=N, triazole)

    • δ 126.8–140.1 (thiophene carbons) .

Crystallographic Analysis

Single-crystal X-ray diffraction of related compounds (e.g., 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides) reveals:

  • Crystal System: Monoclinic, space group P21/cP2_1/c .

  • Unit Cell Parameters:

    • a=8.12150(10)A˚a = 8.12150(10) \, \text{Å}

    • b=13.2833(2)A˚b = 13.2833(2) \, \text{Å}

    • β=110.083(2)\beta = 110.083(2)^\circ .

  • Hydrogen Bonding: N–H···N interactions stabilize the triazole-thiophene framework .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water .

  • Thermal Stability: Decomposition temperature >250°C (based on thermogravimetric analysis of analogs) .

Electronic Properties

  • HOMO-LUMO Gap: Calculated at ~4.2 eV for similar triazole-thiophene systems, indicating semiconductor potential .

  • UV-Vis Absorption: λmax\lambda_{\text{max}} ≈ 270 nm (π→π* transitions) .

Biological and Industrial Applications

Antimicrobial Activity

Triazole-thiophene hybrids demonstrate broad-spectrum antimicrobial effects. For example:

  • MIC Values: 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Mechanism: Disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins .

Material Science Applications

  • Organic Electronics: Thiophene’s conjugated system enhances charge transport in organic field-effect transistors (OFETs) .

  • Coordination Chemistry: Triazole nitrogen atoms act as ligands for transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) in catalytic complexes .

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